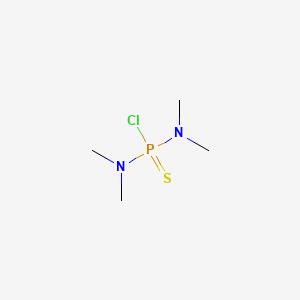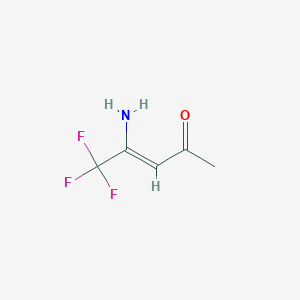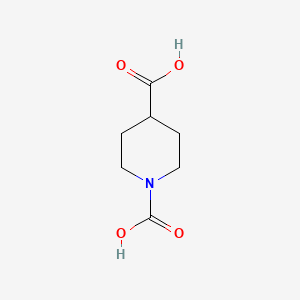
4-Chloro-5-hydroxy-3-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-hydroxy-3-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxy-3-methylisoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted isoxazoles, which can be further modified to obtain the desired compound . Another method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of AuCl3 to form substituted isoxazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize costs and environmental impact .
化学反応の分析
Types of Reactions: 4-Chloro-5-hydroxy-3-methylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide or chlorinating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
4-Chloro-5-hydroxy-3-methylisoxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-5-hydroxy-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA/RNA synthesis, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
3-Hydroxy-5-methylisoxazole: This compound is structurally similar but lacks the chlorine atom at the 4-position.
5-Hydroxyisoquinoline: Another related compound with a different ring structure and additional functional groups.
Uniqueness: 4-Chloro-5-hydroxy-3-methylisoxazole is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other isoxazole derivatives may not be as effective .
特性
分子式 |
C4H4ClNO2 |
|---|---|
分子量 |
133.53 g/mol |
IUPAC名 |
4-chloro-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C4H4ClNO2/c1-2-3(5)4(7)8-6-2/h6H,1H3 |
InChIキー |
JWALSRKZOFTEEH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)ON1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)


![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)

![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)

![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)

![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)


